7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
7-Chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine, followed by further functionalization steps . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinoline ring or the carboxamide group, potentially leading to the formation of amines or reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-Chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial agent due to its quinoline core, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Hydroxychloroquine: Used for treating autoimmune diseases like lupus and rheumatoid arthritis.
Uniqueness
7-Chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c1-3-17-4-6-19(7-5-17)23-14-21(20-8-9-22(26)16(2)24(20)29-23)25(30)28-15-18-10-12-27-13-11-18/h4-14H,3,15H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVFPENIYNZROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.